molecular formula C22H23NO4S B275643 N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide

N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide

Cat. No. B275643
M. Wt: 397.5 g/mol
InChI Key: LKEJCHSKTDDZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide (DBDS) is a sulfonamide compound that has been widely used in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and methanol. DBDS has been used as a reagent in organic synthesis, as well as a ligand in metal-catalyzed reactions.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been investigated as a potential anticancer agent. N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects, and it has been investigated as a potential treatment for inflammatory diseases such as arthritis. In addition, N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide has been shown to have anticonvulsant and neuroprotective effects, and it has been investigated as a potential treatment for neurological disorders such as epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide in lab experiments is its unique chemical properties, which make it a versatile reagent and ligand. N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one limitation of using N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments. In addition, N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide can be expensive to purchase, which can be a barrier to its use in some labs.

Future Directions

There are several potential future directions for research on N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide. One area of interest is its potential as an anticancer agent, and further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a treatment for inflammatory and neurological disorders, and further studies are needed to determine its mechanism of action and potential side effects. In addition, N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide could be further investigated as a reagent and ligand in organic synthesis and metal-catalyzed reactions, and new applications could be discovered.

Synthesis Methods

N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide can be synthesized by the reaction of 3,4-dimethoxybenzenesulfonyl chloride with benzylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by filtration and recrystallization. The purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and elemental analysis.

Scientific Research Applications

N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide has been used in a variety of scientific research applications, including organic synthesis, metal-catalyzed reactions, and medicinal chemistry. It has been used as a reagent in the synthesis of various compounds, such as benzothiazoles, benzimidazoles, and indoles. N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide has also been used as a ligand in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloadditions. In medicinal chemistry, N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

Product Name

N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C22H23NO4S/c1-26-21-14-13-20(15-22(21)27-2)28(24,25)23(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,16-17H2,1-2H3

InChI Key

LKEJCHSKTDDZGX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC

Origin of Product

United States

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